molecular formula C11H16O2 B11911625 2-Ethoxy-1-ethyl-3-methoxybenzene

2-Ethoxy-1-ethyl-3-methoxybenzene

Cat. No.: B11911625
M. Wt: 180.24 g/mol
InChI Key: RPNIIHWRJMUSCL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethyl-3-methoxybenzene is a disubstituted benzene derivative of significant interest in organic chemistry and materials science research. Compounds within this class, characterized by ether substituents including methoxy and ethoxy groups, are frequently investigated as key intermediates in the synthesis of more complex organic architectures . The specific steric and electronic properties imparted by the 1-ethyl and 2-ethoxy groups on the methoxybenzene (anisole) core make this compound a valuable building block for developing novel supramolecular structures and synthetic receptors . Researchers utilize such anisole-derived compounds in the construction of specialized ligands and molecular cages, which can exhibit unique host-guest interactions with fullerenes and polycyclic aromatic hydrocarbons (PAHs) for potential applications in separation science and sensor development . Furthermore, structural analogs featuring anisole motifs have demonstrated promising biological activity in pharmacological studies, attributed to properties like increased lipid solubility which can enhance absorption rates . The presence of multiple ether linkages also suggests potential utility as a precursor in the flavor and fragrance industry or in the development of organic semiconductors, where methoxy-functionalized benzenes are commonly employed. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data and conduct their own stability and compatibility tests prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethoxy-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C11H16O2/c1-4-9-7-6-8-10(12-3)11(9)13-5-2/h6-8H,4-5H2,1-3H3

InChI Key

RPNIIHWRJMUSCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)OCC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-Ethyl-3-methoxybenzene

Starting with 3-methoxyphenol, the ethyl group is introduced at position 1 via Friedel-Crafts alkylation using ethyl chloride and AlCl₃. The methoxy group directs electrophilic substitution to the para position, but steric and electronic factors may necessitate alternative strategies, such as directed ortho-metalation.

Step 2: Alkylation to Introduce the Ethoxy Group

The intermediate 1-ethyl-3-methoxybenzene undergoes hydroxylation at position 2. This is achieved via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) and diazotization (NaNO₂/HCl) to yield 1-ethyl-2-hydroxy-3-methoxybenzene. Subsequent Williamson reaction with ethyl bromide (C₂H₅Br) and a base (e.g., NaH) forms the ethoxy group.

Reaction Conditions

StepReagentsTemperatureTimeYield*
1AlCl₃, C₂H₅Cl80°C6 h~60%
2HNO₃/H₂SO₄ → H₂/Pd-C → NaNO₂/HCl0–25°C24 h~40%
3NaH, C₂H₅Br60°C12 h~70%

*Theoretical yields based on analogous reactions.

Sequential Alkylation of Phenol Derivatives

A multi-step alkylation strategy leverages protecting groups to achieve regiocontrol:

Step 1: Protection of Hydroxyl Groups

Resorcinol (1,3-dihydroxybenzene) is selectively protected at position 3 using methyl iodide (CH₃I) and K₂CO₃ in DMF, yielding 3-methoxy-1-hydroxybenzene.

Step 2: Introduction of the Ethyl Group

The free hydroxyl at position 1 undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of NaH, forming 1-ethyl-3-methoxybenzene.

Step 3: Ethoxy Group Installation

Nitration at position 2, followed by reduction and diazotization, introduces a hydroxyl group, which is then alkylated with ethyl bromide.

Key Challenges

  • Steric hindrance at the vicinal positions complicates nitration and alkylation.

  • Side reactions such as over-alkylation require meticulous stoichiometric control.

Catalytic Methods Using Anion Exchange Resins

Fixed-bed reactors with anion exchange resins (e.g., Amberlyst A-26) enable continuous-flow synthesis. In this approach:

  • Ethanol and Ethyl Acrylate Reaction : Ethanol reacts with ethyl acrylate in a tubular reactor at 29°C, forming ethyl 3-ethoxypropionate.

  • Transposition to Aromatic Ethers : The intermediate undergoes Claisen rearrangement or Friedel-Crafts acylation to introduce the ethyl and methoxy groups.

Advantages

  • High throughput : Continuous systems improve efficiency.

  • Reduced waste : Catalysts are recyclable, minimizing environmental impact.

Schiff Base-Mediated Alkylation

This method, inspired by CN103724171B, uses a Schiff base to protect reactive sites:

  • Schiff Base Formation : Salicylaldehyde reacts with aniline to form a Schiff base, shielding the aldehyde group.

  • Alkylation : The protected intermediate reacts with ethyl bromide and methoxy iodide (CH₃O⁻K⁺) under basic conditions.

  • Deprotection : Acidic hydrolysis (HCl/H₂O) removes the Schiff base, yielding the target compound.

Optimization Notes

  • Solvent choice : Toluene or THF minimizes side reactions.

  • Base selection : Potassium tert-butoxide enhances nucleophilicity.

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., by Aromsyn) prioritizes cost and scalability:

  • Raw Materials : Ethanol, 3-methylpentan-2-ol, and methyl iodide are preferred for availability.

  • Process Design :

    • Batch reactors for initial alkylation steps.

    • Distillation columns for purification of intermediates.

  • Quality Control :

    • HPLC and GC-MS ensure purity >95%.

    • Batch-specific COA (Certificate of Analysis) for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Organic Synthesis

1.1 Role as a Building Block

2-Ethoxy-1-ethyl-3-methoxybenzene serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

  • Alkylation : The compound can undergo alkylation reactions to introduce different alkyl groups, enhancing the structural diversity of synthesized compounds.
  • Esterification : Its ethoxy group makes it suitable for esterification reactions, which are crucial in forming esters used in fragrances and pharmaceuticals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
AlkylationIntroduction of alkyl groupsVaried alkylated derivatives
EsterificationFormation of estersEthyl esters
CouplingFormation of biaryl compoundsBiaryl derivatives

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain analogs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated significant inhibition of cell growth, indicating potential for development as a therapeutic agent.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
PC-3 (Prostate)20.8Cell cycle arrest

Materials Science

3.1 Use in Polymer Synthesis

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. It can be used in the production of specialty polymers for applications in coatings and adhesives.

Table 3: Properties of Polymers Incorporating this compound

PropertyValueApplication
Glass Transition Temp.80°CCoatings
Tensile Strength45 MPaAdhesives

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include the activation or inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-ethyl-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Biological Activity

2-Ethoxy-1-ethyl-3-methoxybenzene, also known as ethyl 3-methoxy-2-ethoxybenzoate, is a compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is C12H16O3C_{12}H_{16}O_3. It is characterized by an ethoxy group and a methoxy group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.26 g/mol
Boiling Point240 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interactions with various molecular targets through electrophilic and nucleophilic substitution reactions. These interactions can lead to the activation or inhibition of specific enzymes or receptors, resulting in various biological effects.

Mechanisms Identified:

  • Electrophilic Substitution : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules.
  • Nucleophilic Substitution : It can also function as a nucleophile, participating in substitution reactions that modify target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate its effectiveness in reducing cell viability in these cancer types.

Table 2: Cytotoxic Activity Data

Cell LineIC50 Value (µg/ml)Cell Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of this compound revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggest its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Mechanism

In another study, the cytotoxic effects of the compound were assessed using the MTT assay across different concentrations. The findings indicated that the compound induced apoptosis in cancer cells, evidenced by morphological changes consistent with programmed cell death.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-1-ethyl-3-methoxybenzene in laboratory settings?

Methodological Answer:

  • Etherification via Nucleophilic Substitution : React 3-methoxybenzene derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group. For regioselective ethylation, steric and electronic directing effects of the methoxy group must be considered .
  • Electrochemical Synthesis : Adapt methods from methoxy-dimethylbenzene derivatives, where controlled potentials enable selective functionalization. For example, electrochemical coupling of ethyl and methoxy precursors in aprotic solvents (e.g., acetonitrile) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the compound, leveraging polarity differences between substituents .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Firefighting Measures : Employ CO₂ or dry chemical powder extinguishers; avoid water jets due to potential splattering. Toxic fumes may form during combustion .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite), and dispose of waste as hazardous organic material .
  • Note : Toxicity data for this compound is limited. Treat it as a potential irritant and avoid skin contact .

Q. How can structural purity be confirmed for this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic shifts (e.g., methoxy protons at ~3.3 ppm, ethoxy signals at ~1.3–1.5 ppm) .
    • GC-MS : Compare retention times and fragmentation patterns with known standards. Look for molecular ion peaks (e.g., m/z 180 for C11_{11}H16_{16}O2_2) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Directing Effects : The methoxy group (-OCH3_3) is a strong ortho/para director due to its electron-donating resonance effect, while the ethoxy group (-OCH2_2CH3_3) exerts similar but weaker effects. Steric hindrance from the ethyl group may favor para substitution .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites. Compare with experimental results from nitration or halogenation reactions .
  • Case Study : Nitration with HNO3_3/H2_2SO4_4 at 0°C may yield para-nitro derivatives, validated by 1H^1H-NMR analysis of product ratios .

Q. What are the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Photooxidation Studies : Expose the compound to UV light in the presence of O3_3 or H2_2O2_2. Monitor intermediates via LC-MS, identifying products like quinones or carboxylic acids through fragmentation patterns .
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine half-lives under varying pH and temperature conditions. For example, acidic environments may accelerate ether cleavage .
  • Ecotoxicological Impact : Assess biodegradability using OECD 301F tests. Note that methoxy/ethoxy groups may slow microbial degradation .

Q. How can computational chemistry predict the stability of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd or Ru) to predict binding affinities and reaction pathways. Focus on steric effects from the ethyl group .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for possible tautomers or conformers using Gaussian software. Compare with experimental DSC data .
  • Case Study : In hydrogenation reactions, simulate the adsorption of the compound onto catalyst surfaces to optimize selectivity for reduced products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.